molecular formula C17H18ClNO3 B5564998 ethyl 3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinecarboxylate

ethyl 3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinecarboxylate

Cat. No. B5564998
M. Wt: 319.8 g/mol
InChI Key: AMBUUNLKSLJLMQ-YHYXMXQVSA-N
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Description

Ethyl 3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinecarboxylate, also known as Ciprodex, is a widely used antibiotic ear drop solution. It is a combination of two active ingredients; ciprofloxacin, a fluoroquinolone antibiotic, and dexamethasone, a corticosteroid. Ciprodex is used to treat various ear infections, including acute otitis media, chronic suppurative otitis media, and otitis externa.

Scientific Research Applications

Seed Preservation and Agricultural Sustainability

While not directly related to the compound itself, scientific advancements in seed preservation are crucial for sustainable agriculture. The EU-funded INCREASE project focuses on preserving seeds through citizen science initiatives. Ethyl 3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinecarboxylate could indirectly contribute to seed preservation efforts by enabling better crop protection and yield enhancement.

properties

IUPAC Name

ethyl 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-4-22-17(21)12-6-8-15-14(9-12)16(20)13(11(3)19-15)7-5-10(2)18/h5-6,8-9H,4,7H2,1-3H3,(H,19,20)/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBUUNLKSLJLMQ-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CC=C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)C/C=C(/C)\Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

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